2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole hydrobromide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol is a heterocyclic compound that features a fused imidazole and isoindole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tetramic acid sulfonates, which undergo oxidative cyclization mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA). This reaction requires at least two methoxy groups distributed in the aromatic rings, with at least one located para to the site of cyclization .
Industrial Production Methods
While specific industrial production methods for 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PIFA and other iodine(III) reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of dibenzo[e,g]isoindol-1-ones .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease . The compound’s structure allows it to bind effectively to the active site of AChE, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
N-Isoindoline-1,3-diones: These compounds share a similar isoindoline nucleus and have diverse chemical reactivity and applications.
Dibenzo[e,g]isoindol-1-ones: These are structurally related compounds that also exhibit significant biological activity.
Uniqueness
2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindol is unique due to its fused imidazole and isoindole ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole;hydrobromide |
InChI |
InChI=1S/C18H16N2O2.BrH/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15;/h3-9,11H,10H2,1-2H3;1H |
InChI Key |
RNMBASRWOUQNCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC.Br |
Origin of Product |
United States |
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